molecular formula C22H22FN3O3 B2895450 (3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2-methoxyphenyl)methanone CAS No. 1705105-87-8

(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2-methoxyphenyl)methanone

Cat. No.: B2895450
CAS No.: 1705105-87-8
M. Wt: 395.434
InChI Key: ZRJWCPWWTZGIFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2-methoxyphenyl)methanone" features a piperidinyl methanone core linked to a 1,2,4-oxadiazole ring substituted with a 2-fluorophenyl group and a 2-methoxyphenyl moiety. This structure combines aromatic and heterocyclic elements, which are common in bioactive molecules targeting neurological or metabolic pathways. The 2-fluorophenyl and 2-methoxyphenyl groups may influence lipophilicity, binding affinity, and metabolic stability, critical factors in drug development.

Properties

IUPAC Name

[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-(2-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O3/c1-28-19-11-5-3-9-17(19)22(27)26-12-6-7-15(14-26)13-20-24-21(25-29-20)16-8-2-4-10-18(16)23/h2-5,8-11,15H,6-7,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRJWCPWWTZGIFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCCC(C2)CC3=NC(=NO3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2-methoxyphenyl)methanone typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a nitrile oxide. This reaction often requires a dehydrating agent such as phosphorus oxychloride (POCl₃) and is conducted under reflux conditions.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a nucleophile under basic conditions.

    Formation of the Piperidine Ring: The piperidine ring is typically formed through a reductive amination reaction, where a ketone or aldehyde reacts with an amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN).

    Final Coupling: The final step involves coupling the oxadiazole and piperidine intermediates.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and reaction monitoring would ensure consistent quality and scalability.

Chemical Reactions Analysis

Oxidation Reactions

The piperidine nitrogen and oxadiazole ring are primary sites for oxidation:

Reaction Reagents/Conditions Product Reference
N-Oxidation of piperidineH<sub>2</sub>O<sub>2</sub>, m-CPBAPiperidine N-oxide derivative
Oxadiazole ring oxidationOzone or singlet oxygenCleavage to form nitrile oxide intermediates
  • Mechanistic Insight : The tertiary amine in the piperidine ring undergoes oxidation to form N-oxides under mild conditions, while the oxadiazole ring’s electron-deficient nature makes it susceptible to oxidative cleavage.

Reduction Reactions

Selective reduction of functional groups is achievable:

Reaction Reagents/Conditions Product Reference
Oxadiazole ring reductionLiAlH<sub>4</sub> or NaBH<sub>4</sub>Conversion to amidine or urea derivatives
Methoxy group deprotectionBBr<sub>3</sub> (anhydrous DCM)Demethylation to phenolic -OH group
  • Key Observation : The oxadiazole ring’s reduction requires strong hydride donors, yielding intermediates useful for further functionalization.

Substitution Reactions

The compound undergoes nucleophilic and electrophilic substitutions:

Reaction Reagents/Conditions Product Reference
Piperidine alkylationAlkyl halides, K<sub>2</sub>CO<sub>3</sub> (DMF)N-alkylated piperidine derivatives
Aromatic electrophilic substitutionHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>Nitration at the 2-methoxyphenyl ring
  • Synthetic Utility : Alkylation at the piperidine nitrogen is a key step for generating analogs with modified biological activity .

Hydrolysis and Stability

The compound’s stability under acidic/basic conditions:

Condition Outcome Mechanism Reference
Acidic hydrolysis (HCl, reflux)Oxadiazole ring cleavageFormation of carboxylic acid and amidoxime
Basic hydrolysis (NaOH, aqueous)Ester/amide bond hydrolysisDepends on adjacent functional groups
  • Critical Note : The oxadiazole ring is labile under strongly acidic conditions, limiting its use in acidic environments.

Cross-Coupling Reactions

Palladium-catalyzed reactions enable structural diversification:

Reaction Catalyst System Product Reference
Suzuki coupling (aryl boronic acids)Pd(OAc)<sub>2</sub>, PPh<sub>3</sub>Biaryl derivatives at the fluorophenyl group
Buchwald-Hartwig aminationPd<sub>2</sub>(dba)<sub>3</sub>, XPhosIntroduction of amine substituents
  • Application : These reactions are pivotal for attaching pharmacophores or modifying solubility profiles .

Photochemical and Thermal Behavior

Limited data suggest:

  • Thermal stability : Decomposition above 250°C, with the oxadiazole ring fragmenting first.
  • Photoreactivity : Potential for [2+2] cycloadditions under UV light, though unconfirmed experimentally .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, the compound has potential as a pharmacophore in drug design. Its structural features suggest it could interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Medicine

In medicine, the compound’s potential pharmacological activities are of interest. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities, although further research is needed to confirm these effects.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its incorporation into polymers or other materials could lead to innovations in fields like electronics or coatings.

Mechanism of Action

The mechanism of action of (3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2-methoxyphenyl)methanone involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl and oxadiazole groups may facilitate binding to specific sites, while the piperidine ring could enhance the compound’s overall stability and bioavailability. The exact pathways and targets would depend on the specific biological context and require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Pharmacological Profile :

  • Potency : EC₅₀ = 170 nM in fluorometric Ca²⁺ assays (rat mGlu5) .
  • Binding : Competes with [³H]MPEP (Ki = 4.3 μM), indicating allosteric modulation .
  • In Vivo Effects: Demonstrated antipsychotic-like activity (reduced conditioned avoidance response, MED = 30 mg/kg i.p.) and procognitive effects (novel object recognition, MED = 1 mg/kg i.p.) in rodents .

Key Insight: The position of fluorine on the phenyl ring (4- vs. 2-) may alter receptor interaction.

2-(2-Fluorophenoxy)-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone

Structure: This analog replaces the 2-fluorophenyl on the oxadiazole with a pyrazin-2-yl group and introduces a 2-fluorophenoxy chain .

Hypothesized Differences :

  • Pyrazine vs. Phenyl : The pyrazine’s nitrogen atoms may increase polarity, reducing membrane permeability but enhancing solubility.
  • Phenoxy Chain: The ethanone-linked 2-fluorophenoxy group could alter pharmacokinetics (e.g., half-life) compared to the target compound’s methoxyphenyl group.

1-(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-3-(phenylthio)propan-1-one

Structure : Features a phenylthioether group in the propan-1-one chain instead of the methoxyphenyl moiety .

Key Properties :

  • Molecular Weight : 425.5 g/mol (vs. ~408 g/mol for the target compound).
  • Thioether Group : The sulfur atom may enhance metabolic stability compared to ethers but could increase susceptibility to oxidation.

Potential Impact: The thioether’s electron-rich nature might influence binding to sulfur-interacting residues in target proteins, while its larger size could affect steric compatibility with receptors.

Comparative Data Table

Compound Name / Feature Target Compound ADX47273 Pyrazine Analog Phenylthio Analog
Core Structure Piperidinyl methanone + oxadiazole Piperidinyl methanone + oxadiazole Piperidinyl methanone + oxadiazole Piperidinyl methanone + oxadiazole
Oxadiazole Substituent 2-Fluorophenyl 4-Fluorophenyl Pyrazin-2-yl 2-Fluorophenyl
Methanone Substituent 2-Methoxyphenyl 4-Fluorophenyl 2-Fluorophenoxy Phenylthio (propan-1-one chain)
Molecular Weight (g/mol) ~408 389.4 ~420 (estimated) 425.5
Key Pharmacological Data N/A (hypothesized CNS activity) EC₅₀ = 170 nM; MED = 1–30 mg/kg (rodent) N/A N/A

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?

Methodological Answer: The synthesis involves multi-step organic reactions, including cyclization of 1,2,4-oxadiazole rings and functionalization of the piperidine moiety. Key steps include:

  • Oxadiazole Formation: Use of dehydrating agents (e.g., POCl₃) under reflux conditions (~80–100°C) to form the 1,2,4-oxadiazole core .
  • Methylpiperidine Coupling: Alkylation of the piperidine nitrogen with a bromomethyl-oxadiazole intermediate in the presence of a base (e.g., K₂CO₃) at 50–60°C .
  • Methanone Linkage: Friedel-Crafts acylation or nucleophilic substitution to attach the 2-methoxyphenyl group .

Critical Parameters:

  • Temperature control (±2°C) to avoid side reactions.
  • pH adjustment (7.5–8.5) during aqueous workup to stabilize intermediates.
  • Purity optimization via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. Which analytical techniques are most effective for confirming structural integrity and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR: Assign peaks for fluorophenyl (δ 7.2–7.8 ppm), oxadiazole (δ 8.1–8.3 ppm), and piperidine (δ 2.5–3.5 ppm) .
    • 19F NMR: Verify the presence of the 2-fluorophenyl group (δ -110 to -115 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ with <2 ppm error .
  • HPLC-PDA: Assess purity (>95%) using a C18 column (acetonitrile/water + 0.1% TFA) .

Q. How can researchers design initial biological activity screens for this compound?

Methodological Answer:

  • Target Selection: Prioritize targets associated with oxadiazole-containing compounds (e.g., kinases, GPCRs, or ion channels) .
  • In Vitro Assays:
    • Enzyme Inhibition: Dose-response curves (0.1–100 µM) with positive controls (e.g., staurosporine for kinases).
    • Cell Viability: MTT assay in cancer cell lines (e.g., HeLa, MCF-7) .
  • ADME Screening:
    • Solubility: Shake-flask method in PBS (pH 7.4) .
    • Microsomal Stability: Incubate with liver microsomes (human/rat) and monitor parent compound degradation .

Advanced Research Questions

Q. How can crystallography and computational modeling resolve structural ambiguities in this compound?

Methodological Answer:

  • Single-Crystal X-Ray Diffraction (SC-XRD): Grow crystals via slow evaporation (e.g., DCM/hexane). Analyze bond angles and torsional strain in the oxadiazole-piperidine linkage .
  • Density Functional Theory (DFT): Calculate electrostatic potential maps to predict nucleophilic/electrophilic sites for SAR optimization .
  • Molecular Dynamics (MD): Simulate ligand-receptor interactions (e.g., with serotonin receptors) using AMBER or GROMACS .

Example Data:

ParameterOxadiazole RingPiperidine Ring
Bond Length (Å)1.32 (N–O)1.47 (C–N)
Dihedral Angle (°)175.262.8

Q. How to address contradictory data in biological activity across assays?

Methodological Answer:

  • Hypothesis Testing:
    • Off-Target Effects: Use selectivity panels (e.g., Eurofins CEREP) to rule out non-specific binding .
    • Metabolite Interference: Incubate compound with hepatocytes and re-test metabolites .
  • Assay Optimization:
    • Redox Activity: Include trolox (antioxidant) to exclude false positives in cell-based assays .
    • Protein Binding: Adjust fetal bovine serum (FBS) concentration in media to account for compound sequestration .

Q. What strategies enhance metabolic stability without compromising potency?

Methodological Answer:

  • Structural Modifications:
    • Replace labile groups (e.g., methoxy → trifluoromethoxy) to reduce CYP450-mediated oxidation .
    • Introduce methyl groups to sterically hinder metabolic hotspots (e.g., piperidine C-3) .
  • Prodrug Design: Mask polar groups (e.g., esterify the methanone) to improve bioavailability .

Example Data:

ModificationHalf-Life (Human Liver Microsomes)IC₅₀ (Target X)
Parent Compound12 min50 nM
Trifluoromethoxy45 min55 nM
C-3 Methylated60 min65 nM

Q. How to design in vivo studies for pharmacokinetic and toxicity profiling?

Methodological Answer:

  • Dose Selection:
    • MTD (Maximum Tolerated Dose): Start at 10 mg/kg (rodents) with 3-fold increments .
    • Pharmacokinetics: IV/PO administration with serial blood sampling (0–24 hr) for AUC calculation .
  • Toxicology Endpoints:
    • Hematology: Monitor WBC, RBC, and platelet counts.
    • Histopathology: Assess liver/kidney sections for necrosis or inflammation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.